molecular formula C10H17N3O B3216247 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine CAS No. 1171355-06-8

2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine

Cat. No.: B3216247
CAS No.: 1171355-06-8
M. Wt: 195.26 g/mol
InChI Key: MLDAKJJGLVRWRH-UHFFFAOYSA-N
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Description

“2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H17N3O, with an average mass of 195.262 Da and a mono-isotopic mass of 195.137161 Da .

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Synthesis and Chemistry : Pyrazole derivatives, due to their unique structure, have seen extensive research into their synthesis and chemistry. For instance, research into the synthesis of hexasubstituted pyrazolines from pentasubstituted 2H-pyrazoles has led to developments in the facile synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, which have applications as oxygen-atom transfer reagents and in the synthesis of 3-hydroxy-1,2-dioxolanes (Baumstark, Vásquez, & Mctush-Camp, 2013).

Medicinal Chemistry : Pyrazole scaffolds have been central to the design of anti-inflammatory and antiviral drugs. The versatility of pyrazole in medicinal chemistry is highlighted by its efficacy across a range of targets, such as HSV-1, NNRTI, H1N1, as well as Cox-1 and Cox-2 inhibitors. This demonstrates the compound's potential in the development of novel therapeutic agents (Karati, Mahadik, & Kumar, 2022).

Bioactivities and Pharmacological Properties : Pyrazoline derivatives, a class of compounds closely related to pyrazoles, have been shown to exhibit a wide range of pharmacological activities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These compounds' multifaceted biological activities highlight their potential as alternative medicines and in various therapeutic applications (Zhang, Leung, Cheung, & Chan, 2015).

Therapeutic Targets for Neurodegenerative Disorders : Pyrazoline-containing compounds have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. These studies reveal the significance of pyrazolines in modulating enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO), providing insights into their therapeutic potential against such disorders (Ahsan et al., 2022).

Anticancer Research : Pyrazoline derivatives have been synthesized and evaluated for their anticancer activities, showing promise as potent medicinal scaffolds. This research underscores the potential of methyl-substituted pyrazoles in generating new leads with high efficacy and reduced microbial resistance, indicating their importance in developing anticancer agents (Sharma et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound interacts with its target, NAMPT, by binding to its active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .

Biochemical Pathways

The compound affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, which is essential for various biological processes including metabolism and aging .

Pharmacokinetics

The compound’s pharmacokinetics are influenced by its lipophilicity . Adjustments in lipophilicity have been made to address concerns about direct inhibition (DI) of cytochrome P450 (CYP) enzymes . This has resulted in a compound that shows effective NAMPT activity while reducing DI of multiple CYP isoforms .

Result of Action

The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various molecular and cellular effects, depending on the specific biological processes that NAD+ is involved in .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its interaction with its target, NAMPT, as well as its pharmacokinetics . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Properties

IUPAC Name

2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-9(7-14-5-4-11)6-10(12-13)8-2-3-8/h6,8H,2-5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDAKJJGLVRWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)COCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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